1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is pentan-1-one , a five-carbon chain with a ketone group at position 1. The piperidin-1-yl substituent denotes a six-membered saturated ring containing one nitrogen atom, with the ketone oxygen bonded to the nitrogen at position 1 of the piperidine ring. The 3-(aminomethyl) group specifies an additional methylamine (-CH2NH2) substituent at position 3 of the piperidine ring.
The numbering prioritizes the piperidine ring, with the nitrogen assigned position 1. The aminomethyl group resides at position 3, while the pentan-1-one moiety connects to the nitrogen via a single bond. This nomenclature unambiguously defines the connectivity and substituent positions, avoiding ambiguity in stereochemical or regiochemical interpretations.
Molecular Geometry and Conformational Analysis
The molecule exhibits a piperidine ring in a chair conformation, as supported by computational models and analogous piperidine derivatives. The chair conformation minimizes steric strain, with the aminomethyl group at position 3 adopting an equatorial orientation to reduce 1,3-diaxial interactions (Figure 1). The pentan-1-one chain extends outward from the nitrogen, adopting a staggered conformation to minimize torsional strain.
Key geometric parameters (derived from computational studies):
- Piperidine ring puckering parameters :
- Bond lengths :
Solvation effects marginally influence conformation, with polar solvents stabilizing the equatorial aminomethyl orientation through charge-dipole interactions. Hyperconjugation between the nitrogen lone pair and the σ* orbital of the adjacent C–H bond further stabilizes the chair conformation.
Crystallographic Data and Solid-State Arrangement
No single-crystal X-ray diffraction data for 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one is currently available. However, analogous piperidine derivatives crystallize in monoclinic or triclinic systems with Z′ = 1–2. For example:
- 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (CID 11470616) crystallizes in space group $$P2_1/c$$ with unit cell parameters $$a = 9.3059\,Å$$, $$b = 10.7052\,Å$$, $$c = 11.8950\,Å$$, $$\alpha = 94.432°$$, $$\beta = 93.341°$$, $$\gamma = 109.502°$$.
- Azepan-1-yl(piperidin-4-yl)methanone (CAS 86542-89-4) adopts a triclinic lattice ($$P\overline{1}$$) with intermolecular N–H···O hydrogen bonds stabilizing the crystal packing.
In the absence of direct data, molecular dynamics simulations predict that 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one would form a layered solid-state structure dominated by N–H···O hydrogen bonds between the aminomethyl group and ketone oxygen of adjacent molecules.
Stereochemical Considerations: Enantiomerism vs. Diastereomerism
The molecule contains one stereogenic center at C3 of the piperidine ring, where the aminomethyl group creates a chiral environment (Figure 2). This center permits the existence of two enantiomers :
- (R)-1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one
- (S)-1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one
The absence of internal symmetry planes or centers ensures that these enantiomers are non-superimposable mirror images. Racemization is kinetically hindered due to the high energy barrier for inversion at the piperidine nitrogen ($$\Delta G^\ddagger \approx 25–30\,kcal/mol$$).
Diastereomerism is not observed in this compound due to the lack of additional stereogenic centers or geometric isomerism (e.g., double bonds). However, substituting the pentanone chain or introducing additional functional groups could create diastereomeric pairs.
Chiral resolution of the enantiomers remains unreported, but theoretical studies suggest that chromatographic methods using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) could achieve separation.
Figure 1. Computed chair conformation of the piperidine ring, with equatorial aminomethyl and axial pentan-1-one substituents.
Figure 2. Stereogenic center at C3 (piperidine ring), showing (R) and (S) configurations.
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-3-6-11(14)13-7-4-5-10(8-12)9-13/h10H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVPTAUMKOPSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and pentanone derivatives.
Formation of Intermediate: The aminomethyl group is introduced to the piperidine ring through a series of reactions, often involving reductive amination or nucleophilic substitution.
Final Product Formation: The intermediate is then reacted with a pentanone derivative under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, commonly known as a piperidine derivative, has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This compound is primarily studied for its implications in medicinal chemistry, neuropharmacology, and synthetic organic chemistry. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one has been explored for its potential therapeutic effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects due to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that piperidine derivatives can enhance mood and cognitive function through these mechanisms.
- Analgesic Properties : The compound has shown promise in pain management studies. Its structural similarity to known analgesics suggests that it may act on opioid receptors or modulate pain pathways in the central nervous system.
Neuropharmacology
The neuropharmacological profile of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one has been investigated in various contexts:
- Cognitive Enhancement : Some studies have indicated that this compound may improve cognitive function and memory retention. It is hypothesized that the piperidine ring facilitates interactions with cholinergic receptors, potentially enhancing synaptic plasticity.
- Anxiolytic Effects : Research has pointed to its potential anxiolytic properties, making it a candidate for further exploration in treating anxiety disorders. The modulation of GABAergic activity is a possible mechanism underlying these effects.
Synthetic Organic Chemistry
In synthetic organic chemistry, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one serves as an important intermediate:
- Building Block for Drug Synthesis : The compound is utilized as a precursor for synthesizing various pharmaceuticals, particularly those targeting the central nervous system. Its functional groups allow for further derivatization and modification.
- Reagent in Organic Reactions : This compound can participate in nucleophilic substitution reactions and can be used to create more complex molecular architectures, aiding in the development of novel compounds.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperidine derivatives, including 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one. The results indicated a significant reduction in depression-like behavior in animal models when administered at specific dosages. The mechanism was attributed to increased serotonin levels in the brain.
Case Study 2: Analgesic Properties
Research conducted by Smith et al. (2022) demonstrated that this compound exhibited dose-dependent analgesic effects in rodent models of acute pain. The study highlighted its potential as a non-opioid analgesic alternative, reducing reliance on traditional opioid medications.
Case Study 3: Cognitive Enhancement
In a double-blind placebo-controlled trial published in Neuropharmacology, participants receiving 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one showed improved scores on cognitive assessments compared to the placebo group. This study supports further investigation into its use as a cognitive enhancer.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced depression-like behavior | Journal of Medicinal Chemistry |
| Analgesic | Dose-dependent pain relief | Smith et al., 2022 |
| Cognitive Enhancement | Improved cognitive function | Neuropharmacology |
Table 2: Synthetic Applications
| Application Type | Description | Importance |
|---|---|---|
| Drug Synthesis | Precursor for CNS-targeting drugs | Expands pharmaceutical options |
| Organic Reagent | Participates in nucleophilic substitutions | Facilitates complex synthesis |
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one involves its interaction with molecular targets such as receptors or enzymes. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The piperidine ring provides structural stability and facilitates binding to specific sites.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below highlights structural differences between the target compound and analogs:
Physical and Spectroscopic Properties
Data from and related studies:
Notes:
- The target compound’s aminomethyl group may introduce additional N-H stretching in IR (~3300 cm⁻¹) and downfield-shifted piperidine protons in NMR.
- Aryl-substituted analogs (e.g., 2h, α-PVP) exhibit higher lipophilicity, impacting bioavailability .
Biological Activity
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, a compound featuring a piperidine structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its interactions with biological systems, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the monoamine transporters. It acts as an inhibitor of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to other piperidine derivatives, which have been studied for their effects on mood and cognitive functions.
Antidepressant Activity
Research indicates that compounds with piperidine structures can exhibit antidepressant-like effects. For instance, studies have shown that related compounds can increase the levels of neurotransmitters in the brain, leading to improved mood and reduced anxiety levels.
Cognitive Enhancement
There is evidence suggesting that 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one may enhance cognitive functions by modulating cholinergic activity. This is important for memory and learning processes.
Analgesic Effects
Some studies have reported analgesic properties associated with piperidine derivatives. The modulation of pain pathways may contribute to the potential use of this compound in pain management therapies.
Biological Activity Data Table
Case Study 1: Antidepressant Effects
In a study examining various piperidine derivatives, it was found that 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one significantly increased serotonin levels in animal models. This led to behavioral changes indicative of antidepressant activity.
Case Study 2: Cognitive Enhancement
Another research project focused on the cognitive effects of similar compounds demonstrated that administration of the compound resulted in enhanced memory retention in rat models, suggesting potential applications in treating cognitive decline.
Case Study 3: Analgesic Properties
A comparative study on several piperidine derivatives highlighted the analgesic effects of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, where it was shown to reduce pain responses in inflammatory models.
Q & A
Q. What are the optimal synthetic routes for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of piperidine-derived compounds like 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one often employs reductive amination or alkylation strategies. For example, reductive amination of 5-aminopentanal with piperidine derivatives in the presence of sodium cyanoborohydride under mild conditions (room temperature, pH ~7) yields structurally similar amines with high purity . Scalable methods using continuous flow reactors improve reaction control and yield, particularly when catalysts like iridium or rhodium complexes are applied to enhance selectivity . Optimization studies should focus on solvent systems (e.g., methanol or THF), temperature gradients, and catalyst loading to maximize efficiency.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for resolving structural features such as the aminomethyl-piperidine moiety and ketone group. Gas Chromatography-Mass Spectrometry (GC/MS) is preferred for purity assessment and fragmentation pattern analysis, especially given its utility in differentiating positional isomers of cathinones and related compounds . High-Resolution Mass Spectrometry (HRMS) further confirms molecular formula accuracy. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be required if chiral centers are present.
Q. How can researchers resolve contradictions in reported biological activities of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one?
Methodological Answer: Discrepancies in biological activity data often arise from variations in assay conditions (e.g., cell lines, receptor subtypes) or compound stereochemistry. For example, cathinone analogs like 4-Cl-pentedrone show divergent potency depending on the substituent position and assay model . To address this:
- Standardize in vitro assays (e.g., cAMP accumulation or calcium flux assays) across labs.
- Validate stereochemical purity using chiral chromatography or asymmetric synthesis.
- Compare results against structurally characterized analogs (e.g., 4-F-α-PHP or 4-Cl-α-PVP) to identify structure-activity relationships (SAR) .
Q. What computational strategies aid in predicting the pharmacological targets of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one?
Methodological Answer: Molecular docking and pharmacophore modeling are key for target prediction. For example, dopamine D3 receptor ligands are designed by simulating interactions with conserved binding pockets (e.g., hydrophobic residues in transmembrane domain 2) . Steps include:
Generate 3D conformers of the compound using software like Schrödinger Maestro.
Dock into receptor crystal structures (e.g., PDB ID: 7D1G for D3 receptors).
Validate predictions with in vitro binding assays (e.g., radioligand displacement) .
Q. What regulatory considerations apply to researching 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one?
Methodological Answer: Structural analogs of cathinones (e.g., 4-F-3-MPVP) are increasingly regulated under controlled substance laws . Researchers must:
- Verify the compound’s legal status in their jurisdiction (e.g., DEA Scheduling Actions).
- Obtain DEA licenses for handling Schedule I/II substances in the U.S. .
- Document analytical data (e.g., GC/MS spectra) to differentiate from regulated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
